An In-depth Technical Guide to (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide
An In-depth Technical Guide to (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide
This guide provides a comprehensive overview of the chemical and physical properties, synthesis protocols, biological significance, and safety information for (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is a chiral amino acid derivative notable for the presence of a bromine atom on the side chain.[1][2] This feature makes it a versatile intermediate in the synthesis of various bioactive molecules and unnatural amino acids.[2] It typically appears as a white to light yellow or light brown crystalline powder.[1][3][4]
Table 1: Physicochemical Properties of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide
| Property | Value | Source |
| CAS Number | 15159-65-6 | [3][5][6] |
| Molecular Formula | C₄H₉Br₂NO₂ | [1][3][6] |
| Molecular Weight | 262.93 g/mol | [1][5][6] |
| Melting Point | 189 °C (decomposes) | [4][5] |
| Optical Activity | [α]20/D +16° (c=1 in methanol) | [4][5] |
| Solubility | Soluble in water.[1] Slightly soluble in DMF and Methanol.[4] | |
| Appearance | White to light yellow crystalline powder | [1][3] |
| SMILES String | Br.N--INVALID-LINK--C(O)=O | [5] |
| InChI Key | JDLMXICGDYZOJH-DFWYDOINSA-N | [5][6] |
Biological and Chemical Significance
This compound serves as a valuable building block in medicinal chemistry and biochemical research.[1][2]
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Neurotransmitter Analog: Due to its structural similarity to γ-aminobutyric acid (GABA), it is studied as a GABA analog.[1] It has the potential to interact with GABA receptors, making it a useful tool for investigating GABAergic signaling pathways in the central nervous system.[1]
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Intermediate for SAM Synthesis: It is a key intermediate in the chemical synthesis of S-adenosyl-L-methionine (SAM), a crucial substance involved in over 40 biochemical reactions in the human body, including transmethylation and transaminopropylation.[2][3]
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Precursor for Unnatural Amino Acids: The reactive bromine atom can be substituted to create a variety of conformationally restricted GABA analogues and other unnatural amino acids, such as L-selenomethionine, which has demonstrated anti-cancer properties.[1][3]
-
Enzyme Studies: It can be used as a substrate or inhibitor to study the activity, function, and inhibition mechanisms of specific enzymes involved in amino acid metabolism.[1]
Caption: Logical workflow of research applications.
Experimental Protocols: Synthesis
Several methods for the synthesis of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide have been reported, often starting from readily available chiral precursors like L-homoserine or L-methionine.[3][7]
Method 1: Synthesis from L-Homoserine [3]
-
Reaction Setup: In a 100 mL sealed tube, weigh 1.19 g (10 mmol) of L-homoserine.
-
Acid Addition: Add 16 mL of a 33% hydrogen bromide solution in acetic acid.
-
Heating: Heat the reaction mixture in an oil bath at 75°C for 6 hours.
-
Work-up: Cool the mixture to room temperature and concentrate it under reduced pressure to remove excess acid, yielding the crude product.
-
Extraction: Extract the crude product with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude product is then purified by column chromatography using a Hexane/Ethyl Acetate (1:1 v/v) eluent to yield the final product as a white crystalline powder.
Method 2: Synthesis from L-(+)-α-amino-γ-butyrolactone hydrochloride [7]
-
Reaction Setup: In a 500 mL pressure bottle, add 10.5 g (67.5 mmol) of L-(+)-α-amino-γ-butyrolactone hydrochloride to 105 mL of 33.7% hydrogen bromide in acetic acid.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 70°C and maintain for 9 hours.
-
Isolation: Cool the reaction mixture to room temperature while stirring.
-
Filtration: Filter the resulting precipitate and wash the filter cake with diethyl ether.
-
Drying: Dry the solid under vacuum to obtain the final product.
Method 3: Synthesis from L-Methionine [3] This multi-step "two-pot" synthesis involves methylation, hydrolysis, dehydration ring-closing, and bromo ring-opening.
-
Methylation: Add 50.0 g (0.335 mol) of L-methionine to a mixture of 467 mL purified water, 67 mL methanol, and 50 mL (0.807 mol) methyl iodide in a 1 L flask. Stir at room temperature for 24 hours.
-
Hydrolysis: After monitoring the reaction with Thin Layer Chromatography (TLC), separate the methyl iodide phase. Add 17.7 g (0.167 mol) of sodium carbonate to the aqueous phase and heat in an oil bath at 130°C for 6 hours while distilling off methanol and water.
-
Subsequent Steps: The process continues with further reactions involving hydrochloric acid and hydrogen peroxide to eventually yield the target compound.[3]
Caption: Simplified synthesis pathways.
Safety and Handling
(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is classified as an irritant.[6][8] Appropriate safety precautions must be taken during handling.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source |
| Hazard | H315 | Causes skin irritation. | [5][6][8] |
| H319 | Causes serious eye irritation. | [5][6][8] | |
| H335 | May cause respiratory irritation. | [5][6][8] | |
| Precautionary | P261 | Avoid breathing dust. | [5][6] |
| P280 | Wear protective gloves/eye protection/face protection. | [5][8] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [5][6] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][8] | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [6] | |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. | [6][8] |
Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95), eye shields, and gloves when handling this chemical.[5] Work should be conducted in a chemical fume hood.[9]
Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container under an inert atmosphere.[4][9] The compound is reported to be moisture-sensitive, hygroscopic, and unstable in solution.[4]
References
- 1. Buy (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide | 15159-65-6 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. 15159-65-6 CAS MSDS (L(+)-2-Amino-4-bromobutyric acid hydrobromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. (S)-(+)-2-Amino-4-bromobutyric acid 97 15159-65-6 [sigmaaldrich.com]
- 6. (S)-(+)-2-Amino-4-bromobutyric Acid Hydrobromide | C4H9Br2NO2 | CID 2733672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-4-bromobutanoic acid hydrobromide | 76338-90-4 | Benchchem [benchchem.com]
- 8. beantown.s3.amazonaws.com [beantown.s3.amazonaws.com]
- 9. fishersci.com [fishersci.com]
